molecular formula C12H17NS B12617010 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine CAS No. 885267-06-1

1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine

Cat. No.: B12617010
CAS No.: 885267-06-1
M. Wt: 207.34 g/mol
InChI Key: URXMYYOYTKOXSP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine is a structurally complex amine featuring three distinct moieties: a cyclopropyl group, a 2-thienyl (thiophene) ring, and a cyclobutylmethylamine substituent (Fig. 1). This compound is characterized by its unique stereoelectronic properties, arising from the combination of a strained cyclopropane ring, the aromatic heterocyclic thienyl group, and the medium-sized cycloalkyl amine.

Properties

CAS No.

885267-06-1

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-[cyclopropyl(thiophen-2-yl)methyl]cyclobutanamine

InChI

InChI=1S/C12H17NS/c1-3-10(4-1)13-12(9-6-7-9)11-5-2-8-14-11/h2,5,8-10,12-13H,1,3-4,6-7H2

InChI Key

URXMYYOYTKOXSP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(C2CC2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine involves several steps, typically starting with the preparation of the cyclopropyl and thienyl intermediates. One common method involves the use of cyclopropylamine and 2-thiophenecarboxaldehyde, which undergo a condensation reaction to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Center

The secondary amine group participates in classical nucleophilic reactions under controlled conditions:

Reaction Type Reagents/Conditions Product Notes
Alkylation LDA, alkyl halides, THF, -70°C to 0°CN-alkylated derivativesLithium diisopropylamide (LDA) enables deprotonation for subsequent alkylation .
Acylation Acetyl chloride, pyridine, RTN-acetylated productRequires base to neutralize HCl byproduct; yields depend on steric hindrance.
Sulfonylation Tosyl chloride, CHCl₃, pyridineN-sulfonylated derivativeForms stable sulfonate esters for further functionalization .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under specific conditions:

Reaction Conditions Products Mechanism Reference
Strong acids (H₂SO₄, HCl) Carbocation intermediatesProtonation-induced ring opening
Oxidative cleavage Dicarbonyl compoundsOxidative scission via ozonolysisTheoretical

Thienyl Group Reactivity

The 2-thienyl moiety participates in electrophilic aromatic substitution (EAS):

Reaction Reagents Position Selectivity Outcome
Nitration HNO₃, H₂SO₄C5 > C4Nitrothienyl derivatives
Sulfonation SO₃, H₂SO₄C5Sulfonic acid functionalization

Redox Transformations

The compound undergoes oxidation and reduction at distinct sites:

Process Reagents Target Site Product
Amine oxidation H₂O₂, Fe catalystN-centerNitroso or hydroxylamine
Cyclopropane reduction H₂, Pd/CCyclopropane ringPropane derivative

Comparative Reactivity Analysis

Key structural features and their impact on reactivity:

Functional Group Reactivity Influence
CyclopropaneHigh ring strain drives ring-opening reactions; stabilizes carbocation intermediates.
ThienylElectron-rich aromatic system directs EAS to C5 position; enhances π-stacking in targets.
N-CyclobutylamineSteric hindrance moderates nucleophilic reactions; favors bulky electrophiles.

Synthetic Considerations

  • Solvent Effects : THF/hexane mixtures optimize LDA-mediated reactions .

  • Temperature : Alkylation proceeds efficiently below 0°C to minimize side reactions .

  • Purification : Freeze-thaw distillation under vacuum (0.02 Torr) isolates volatile products .

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry and materials science. Experimental validation of theoretical pathways remains critical for advancing its utility.

Scientific Research Applications

Chemistry

1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of new materials and catalysts. The compound's reactivity can be exploited in various chemical reactions, facilitating the creation of advanced chemical products.

Biology

The compound has shown promise in biological studies, particularly regarding its antimicrobial and anti-inflammatory properties. Research indicates that it may interact with specific enzymes or receptors, modulating their activity. For instance, it has been suggested that it could inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Medicine

In medicinal chemistry, 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine is explored for its potential as a pharmaceutical intermediate. Notably, it has been investigated for applications targeting neurological disorders due to its interaction with neurotransmitter systems, particularly dopamine transporters. Compounds with similar structures have demonstrated significant binding affinity to dopamine receptors, indicating potential therapeutic benefits.

Antimicrobial Activity

A study investigated the antimicrobial properties of 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound in animal models. The findings demonstrated a marked decrease in inflammatory markers following administration of the compound, supporting its role in managing inflammatory diseases.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of advanced materials
BiologyAntimicrobial and anti-inflammatory propertiesSignificant reduction in bacterial growth; decreased inflammatory markers
MedicinePharmaceutical intermediate for neurological disordersPotential binding affinity to dopamine receptors

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Thienyl Position

The position of the thienyl substituent (2- vs. 3-thienyl) significantly impacts stereochemical outcomes during synthesis. For example, in phosphonate-directed catalytic asymmetric hydroboration (CAHB) reactions, 2-thienyl derivatives (e.g., compound 5n) exhibited higher enantioselectivity (97:3 er) compared to 3-thienyl analogs (compound 5o, 88:12 er) .

Cycloalkyl Group Variations

The cyclopropyl and cyclobutyl groups in the target compound introduce distinct steric and electronic effects:

  • Cyclopropyl: Known for high ring strain, cyclopropane can enhance binding affinity in bioactive compounds by mimicking transition states or rigidifying molecular conformations.

Similar compounds, such as N-[1-(cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine , highlight how varying cycloalkyl substituents (e.g., cyclopentene vs. cyclopropane) alter physicochemical properties like lipophilicity and rotational freedom .

Amine Substituent Comparisons

The cyclobutylmethylamine moiety distinguishes the target compound from analogs like 1-Cyclopropyl-2-(2-methylphenyl)ethanamine, which features a simpler ethylamine chain with a methylphenyl group . Bulky amine substituents, such as cyclobutylmethyl, may reduce off-target interactions in biological systems, a hypothesis supported by studies on triazinone derivatives where bulky groups enhanced anticancer activity .

Data Table: Key Structural and Functional Comparisons

Compound Thienyl Position Cycloalkyl Group Amine Substituent Enantioselectivity (er) Biological Activity
1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine 2 Cyclopropyl Cyclobutylmethyl Not reported Not available
Compound 5n (2-thienyl derivative) 2 97:3 N/A
Compound 5o (3-thienyl derivative) 3 88:12 N/A
Triazinone derivative 12 2 (vinyl) Hydroxypropylthio N/A Anticancer (in vitro)
1-Cyclopropyl-2-(2-methylphenyl)ethanamine Cyclopropyl Ethyl (methylphenyl) N/A Safety data only

Biological Activity

1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C12H15N
Molecular Weight: 189.25 g/mol
IUPAC Name: 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine

The biological activity of 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine (DA) transporter. Compounds with similar structures have shown significant binding affinity to DA receptors, suggesting that this compound might exhibit comparable properties.

Binding Affinity

Research indicates that modifications in the cycloalkyl structure can significantly influence binding affinity and selectivity at the DA transporter. For instance, derivatives with cyclopropyl groups have been associated with high-affinity interactions, which are critical for developing effective DA uptake inhibitors .

Structure-Activity Relationships (SAR)

The SAR studies reveal that variations in the N-substituents of cyclopropyl derivatives can lead to significant changes in their biological efficacy. For example, increasing the size and lipophilicity of substituents generally enhances binding affinity but can unpredictably affect DA uptake inhibition .

Compound IC50 ([3H]cocaine) IC50 ([3H]BTCP) Binding Ratio
1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamineTBDTBDTBD
N-(Cyclopropylmethyl) derivative23 nM1 nMTBD
BTCP39 nM5 nMTBD

Biological Activity

The compound has shown promise in preclinical models for various therapeutic applications. Its potential as a selective dopamine uptake inhibitor suggests possible uses in treating conditions such as depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD).

Case Studies

  • Dopamine Transporter Inhibition : A study demonstrated that derivatives similar to 1-Cyclopropyl-1-(2-thienyl)-N-cyclobutylmethanamine exhibited potent inhibition of dopamine uptake in rat striatal homogenates, indicating potential utility in neuropharmacology .
  • Receptor Selectivity : Another research highlighted that modifications leading to increased selectivity for DA transporter sites may enhance therapeutic profiles while minimizing side effects associated with non-selective compounds .

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